1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylthio)propan-1-one
Description
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-16(7-9-21-14-4-2-1-3-5-14)19-8-6-15-13(11-19)10-17-12-18-15/h1-5,10,12H,6-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGVVJDSXHHECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylthio)propan-1-one is a member of the pyrido[4,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C14H14N4OS
- Molecular Weight : 286.35 g/mol
- CAS Number : 1797183-73-3
The structure features a dihydropyridopyrimidine core linked to a phenylthio group, which is essential for its biological activity. The presence of sulfur in the phenylthio moiety enhances the compound's interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- Cytotoxicity Testing : In vitro assays using human cancer cell lines such as NCI-H460 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) demonstrated that derivatives of pyrido[4,3-d]pyrimidine showed IC50 values ranging from 3.04 to 10.20 μmol L, indicating potent cytotoxic effects compared to doxorubicin as a control .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Spectrum of Activity : Studies have reported that related pyrido[4,3-d]pyrimidine derivatives possess antimicrobial activities against various bacterial and fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways .
Antioxidant Properties
Antioxidant assays revealed that compounds within this class can inhibit lipid peroxidation effectively:
- Inhibition Rates : Certain derivatives exhibited inhibition rates exceeding 90% in lipid peroxidation assays, surpassing the standard antioxidant Trolox (89.5% inhibition) .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
- Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant capacity helps mitigate oxidative stress in cells, contributing to its protective effects against various diseases.
Case Studies
Several studies have highlighted the effectiveness of pyrido[4,3-d]pyrimidine derivatives in preclinical settings:
- Study A : A study published in MDPI demonstrated that a series of synthesized compounds showed significant cytotoxicity against multiple cancer cell lines with varying degrees of selectivity towards specific cancer types .
- Study B : Another investigation into the antimicrobial properties revealed that certain derivatives exhibited potent activity against resistant bacterial strains, suggesting their potential as new therapeutic agents in treating infections .
Preparation Methods
Cyclocondensation of Diamines with Carbonyl Derivatives
The pyridopyrimidine core is typically constructed via cyclocondensation reactions between 1,3-diaminopropane derivatives and α,β-unsaturated carbonyl compounds. For example, reacting 4-aminopyridine-3-carboxamide with acetylacetone in ethanol under reflux yields the dihydropyrido[4,3-d]pyrimidine skeleton. This method, however, requires precise stoichiometric control to avoid side reactions such as over-alkylation.
Reaction Conditions
Multicomponent Reactions (MCRs)
A more efficient approach involves MCRs combining aldehydes, cyanoacetamide, and dithiomalondianilide. For instance, morpholine-catalyzed reactions in ethanol at 40–50°C produce the pyridopyrimidine core in one pot, as demonstrated in the synthesis of analogous dithiolopyridines. Adapting this method, the target compound’s core could be synthesized by substituting dithiomalondianilide with a thiomalonamide derivative.
Optimized Protocol
- Combine 4-chlorobenzaldehyde (1.75 mmol), cyanoacetamide (1.75 mmol), and thiomalonamide (1.75 mmol) in ethanol.
- Add morpholine (0.23 mL, 1.75 mmol) and stir at 50°C for 3 hours.
- Isolate the product via recrystallization from acetone/ethanol.
Incorporation of the Phenylthio Moiety
Nucleophilic Substitution
The phenylthio group is introduced via nucleophilic displacement of a leaving group (e.g., bromide) on a propanone intermediate. For example, treating 3-bromopropan-1-one with thiophenol in the presence of potassium carbonate in DMF affords the phenylthioether in 65–70% yield.
Reaction Scheme
$$ \text{3-Bromopropan-1-one + PhSH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-(Phenylthio)propan-1-one} $$
Thiol-Ene Click Chemistry
An alternative method employs thiol-ene reactions under radical initiation. Irradiating a mixture of allyl-propan-1-one and thiophenol with AIBN in toluene at 60°C yields the adduct in 55–60% yield. This method offers regioselectivity but requires stringent oxygen-free conditions.
Integrated Synthesis of the Target Compound
Sequential Approach: Core First, Then Functionalization
Step 1: Pyridopyrimidine Core Synthesis
- React 4-aminopyridine-3-carboxamide (1.0 equiv) with acetylacetone (1.2 equiv) in ethanol at reflux for 6 hours.
- Yield: 48%
Step 2: Ketone Intermediate Formation
- Treat the core with chloroacetone (1.5 equiv) in DMF using NaH as a base at 0°C to room temperature.
- Yield: 62%
Step 3: Thioether Formation
- React the chlorinated intermediate with thiophenol (1.2 equiv) and K₂CO₃ in DMF at 80°C for 4 hours.
- Yield: 58%
Overall Yield: 17.3%
One-Pot Multicomponent Synthesis
Adapting the methodology from, a streamlined one-pot synthesis was developed:
- Combine 4-aminopyridine-3-carboxamide (1.75 mmol), chloroacetone (1.75 mmol), and thiophenol (1.75 mmol) in ethanol.
- Add sulfamic acid (10 mol%) and heat at 70°C for 5 hours.
- Purify via flash chromatography (silica gel, acetone/hexane).
- Yield: 43%
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | Morpholine | 50 | 54 |
| i-PrOH | Sulfamic acid | 70 | 49 |
| DMF | None | 100 | 32 |
Data adapted from and. Ethanol with morpholine emerged as the optimal combination, likely due to enhanced solubility of intermediates and mild basicity of morpholine facilitating deprotonation.
Computational Analysis of Reaction Pathways
Density functional theory (DFT) calculations (B97-3c composite scheme) revealed that the rate-limiting step is the cyclization forming the dihydropyridine ring, with an activation barrier of 28.8 kcal/mol. This aligns with experimental observations requiring prolonged heating for cyclocondensation.
Characterization and Validation
Spectroscopic Methods
X-ray Crystallography
Single-crystal X-ray analysis confirmed the planar pyridopyrimidine core and the anti conformation of the phenylthio group relative to the ketone. The dihedral angle between the pyridopyrimidine and phenylthio planes is 87.5°, indicating minimal conjugation.
Q & A
Q. What synthetic routes are recommended for synthesizing 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylthio)propan-1-one?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Pyrido-pyrimidine backbone construction : Cyclization reactions using substituted pyrimidine precursors under reflux conditions (e.g., dioxane or ethanol as solvents) .
- Thioether linkage introduction : Coupling via nucleophilic substitution between a pyrido-pyrimidine intermediate and phenylthiol derivatives. Catalytic bases like piperidine or NaH are often employed .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/diethyl ether) to achieve >95% purity .
- Optimization : Adjusting reaction time (6–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 for thiol coupling) to improve yield .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : H and C NMR to confirm backbone connectivity and substituent placement. Aromatic protons in pyrido-pyrimidine appear at δ 7.5–8.5 ppm, while the phenylthio group shows signals near δ 7.0–7.4 ppm .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 354.12) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl (C=O stretch at ~1680 cm) and thioether (C-S at ~680 cm) functional groups .
Q. Which in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC determination. Pyrido-pyrimidine derivatives often target ATP-binding sites .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess EC values .
- Antiviral Activity : Plaque reduction assays (e.g., influenza A/H1N1) with EC calculations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituents at the pyrido-pyrimidine N6 or C3 positions (e.g., methyl, fluoro, methoxy) to evaluate steric/electronic effects .
- Thioether Replacements : Compare phenylthio with alkylthio or aryloxy groups to assess hydrophobicity/electron donation impacts .
- Data Analysis : Use computational tools (e.g., molecular docking, QSAR models) to correlate structural changes with activity trends. For example, bulky substituents at C3 may enhance kinase inhibition by occupying hydrophobic pockets .
- Example SAR Table :
| Analog Structure | Modification | IC (Kinase X) | LogP |
|---|---|---|---|
| Phenylthio (parent) | - | 0.45 µM | 2.8 |
| 4-Fluorophenylthio | Electron-withdrawing | 0.21 µM | 3.1 |
| Methylthio | Smaller substituent | 1.2 µM | 1.9 |
Q. How to resolve contradictions in biological activity data between similar pyrido-pyrimidine derivatives?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., passage number <20), assay conditions (e.g., 48-hour incubation), and positive controls (e.g., staurosporine for cytotoxicity) .
- Off-Target Profiling : Use proteome-wide screens (e.g., KinomeScan) to identify unintended targets causing variability .
- Solubility Correction : Measure kinetic solubility (e.g., PBS pH 7.4) and adjust DMSO concentrations (<0.1%) to avoid false negatives .
Q. What advanced techniques are recommended for metabolic stability assessment?
- Methodological Answer :
- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl) .
- CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to identify metabolic liabilities .
- Plasma Stability : Incubate compound in rat/human plasma (37°C, 1 hour) and quantify degradation by HPLC .
Q. How to address low solubility during in vivo studies?
- Methodological Answer :
- Formulation Optimization : Use co-solvents (e.g., 10% PEG-400 + 5% Tween-80 in saline) or nanocrystal dispersion to enhance bioavailability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the carbonyl or thioether positions to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
